molecular formula C25H17NO5S B2677898 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate CAS No. 384360-82-1

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B2677898
CAS No.: 384360-82-1
M. Wt: 443.47
InChI Key: CBGSTAFMJLFJOZ-UHFFFAOYSA-N
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Description

The compound “3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate” is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, a chromenone ring, and a benzoate ester group. Benzothiazole derivatives have been studied for their potential anti-tubercular and anti-cancer properties.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. Benzothiazole derivatives are known to have planar ring structures, contributing to their aromaticity .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzothiazole, chromenone, and benzoate ester groups. For example, benzothiazole derivatives have been shown to undergo reactions involving nucleophilic substitution .

Scientific Research Applications

Synthesis and Chemical Reactions

  • A study detailed the synthesis of various derivatives of 8-ethoxycoumarin, including compounds that share structural similarities with the specified compound, through reactions leading to antimicrobial activity. This exploration showcases the chemical versatility and potential bioactivity of such molecules (Mohamed et al., 2012).

Antimicrobial Activities

  • Research on coumarin and thiazole derivatives, structurally related to the specified compound, has shown significant antimicrobial properties. These findings indicate the potential of such compounds in developing new antimicrobial agents (El‐Wahab et al., 2014).

Antioxidant Properties

  • The antioxidant capabilities of derivatives related to the specified compound were assessed, revealing high antioxidant activities. This suggests potential applications in areas where oxidative stress is a concern, like in the prevention of certain diseases or in the stabilization of sensitive substances (Abd-Almonuim et al., 2020).

Anticancer Potential

  • A study explored the synthesis and biological evaluation of thiazolidinones with benzothiazole moieties, indicating some compounds' antitumor activity. These findings hint at the therapeutic potential of similar structures in cancer treatment (Havrylyuk et al., 2010).

Catalytic Applications

  • The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand within zeolite Y was investigated, showcasing its efficiency as a reusable catalyst for oxidation reactions. This research suggests the utility of similar compounds in catalysis, potentially offering a green and efficient method for various chemical transformations (Ghorbanloo & Alamooti, 2017).

Mechanism of Action

While the specific mechanism of action for this compound is not known, benzothiazole derivatives have been studied for their inhibitory effects against various biological targets. For example, some benzothiazole derivatives have been found to inhibit topoisomerase I, an enzyme involved in DNA replication .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO5S/c1-14-20(31-25(28)15-7-9-16(29-2)10-8-15)12-11-17-22(27)18(13-30-23(14)17)24-26-19-5-3-4-6-21(19)32-24/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGSTAFMJLFJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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